Gossypin

概要

説明

準備方法

合成経路と反応条件: ゴシピンは、フラボノイドの前駆体を含むさまざまな化学反応によって合成できます。 一般的な方法の1つは、関連するフラボノイドであるゴシペチンを、酸性条件下でグルコースを用いてグリコシル化することです . この反応は通常、塩酸などの触媒を必要とし、高温で行うことで、グリコシド結合の形成が促進されます。

工業的生産方法: ゴシピンの工業的生産は、オクラなどのハイビスカス属植物の花から抽出することが一般的です。 抽出プロセスには、溶媒抽出と、高速液体クロマトグラフィー(HPLC)やイオン交換クロマトグラフィーなどの技術を用いた精製が含まれます . これらの方法は、医薬品や栄養補助食品の用途に適した高純度のゴシピンを単離することを保証します。

化学反応の分析

反応の種類: ゴシピンは、酸化、還元、置換など、さまざまな化学反応を起こします。 たとえば、ゴシピンは、酸化してキノンを生成することができます。キノンは、潜在的な抗癌作用を持つ化合物です . 還元反応は、ゴシピンを対応するジヒドロフラボノールに変換することができ、置換反応は、フラボノイド構造に異なる官能基を導入することができます。

一般的な試薬と条件: ゴシピンの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応は通常、目的の生成物を確実に形成するために、特定の温度とpHレベルを含む制御された条件下で行われます。

主な生成物: ゴシピンの反応から生成される主な生成物には、薬理作用が向上したさまざまな誘導体が含まれます。 たとえば、ゴシピンの酸化は、抗癌作用が改善された化合物を生成することができ、グリコシル化は、水溶性とバイオアベイラビリティが向上した誘導体を生成することができます .

科学研究への応用

化学: 化学において、ゴシピンは、フラボノイドとその誘導体の反応性を研究するためのモデル化合物として使用されます。 そのユニークな構造により、研究者はさまざまな化学修飾とその生物活性への影響を調べることができます .

生物学: 生物学的研究では、ゴシピンは、アポトーシスや細胞周期制御などの細胞プロセスにおける役割について調査されています。 研究により、ゴシピンは、重要なシグナル伝達経路を阻害することで、癌細胞のアポトーシスを誘導することが示されています .

医学: ゴシピンの薬理作用は、それを医薬品開発のための有望な候補としています。 ゴシピンは、癌、炎症、心血管疾患など、さまざまな疾患の治療に有効であることが示されています . 特に注目すべきは、NF-κB活性化経路を阻害する能力です。この経路は、多くの炎症性および癌性プロセスに関与しています .

産業: 産業セクターでは、ゴシピンは、栄養補助食品や化粧品の配合に使用されます。 その抗酸化作用は、酸化ストレスを軽減し、皮膚の健康を促進することを目的とした製品にとって貴重な成分となっています .

科学的研究の応用

Chemistry: In chemistry, gossypin is used as a model compound to study the reactivity of flavonoids and their derivatives. Its unique structure allows researchers to explore different chemical modifications and their effects on biological activity .

Biology: In biological research, this compound is investigated for its role in cellular processes, such as apoptosis and cell cycle regulation. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways .

Medicine: this compound’s pharmacological properties make it a promising candidate for drug development. It has shown potential in treating various diseases, including cancer, inflammation, and cardiovascular disorders . Its ability to inhibit the NF-κB activation pathway is particularly noteworthy, as this pathway is involved in many inflammatory and cancerous processes .

Industry: In the industrial sector, this compound is used in the formulation of nutraceuticals and cosmetics. Its antioxidant properties make it a valuable ingredient in products aimed at reducing oxidative stress and promoting skin health .

作用機序

ゴシピンは、複数の分子標的と経路を通じてその効果を発揮します。 主要なメカニズムの1つは、NF-κB活性化経路の阻害です。 IκBαのリン酸化と分解を阻害することで、ゴシピンはNF-κBの核への移行を阻害し、炎症、細胞生存、および増殖に関与する遺伝子の発現を減少させます。 さらに、ゴシピンは、オーロラBキナーゼとp90リボソームS6キナーゼ2の活性を阻害することが示されており、癌細胞の細胞周期停止とアポトーシスにつながります。

類似の化合物との比較

ゴシピンは、ゴシペチンやケルセチンなどの他のフラボノイドと構造的に似ています。 ゴシピンは、これらの化合物と区別される独自の特性を持っています。

ゴシペチン: ゴシペチンは、ゴシピンのアグリコン形で、グルコース部分がありません。 両方の化合物は類似の薬理作用を示しますが、ゴシピンのグリコシル化は、その水溶性とバイオアベイラビリティを高めます。

ケルセチン: ケルセチンは、健康上の利点が広く知られている別のフラボノイドです。 ケルセチンと比較して、ゴシピンは、特定の研究において、優れた抗炎症作用と抗癌作用を示しています。 この違いは、ゴシピンの構造に含まれる追加の水酸基とグルコース部分によるものです。

その他の類似の化合物: カエムフェロールやミリスチンなどの他のフラボノイドは、ゴシピンと構造的に類似しています。 ゴシピンの水酸化とグリコシル化のパターンのユニークな組み合わせは、その独特の薬理プロファイルに貢献しています。

結論として、ゴシピンは、さまざまな科学的および産業的用途において大きな可能性を秘めた多面的な化合物です。 そのユニークな化学構造と多様な生物活性は、現在も進行中の研究開発にとって貴重な対象となっています。

類似化合物との比較

Gossypin is structurally similar to other flavonoids, such as gossypetin and quercetin. it possesses unique properties that distinguish it from these compounds:

Gossypetin: Gossypetin is the aglycone form of this compound, lacking the glucose moiety. While both compounds exhibit similar pharmacological activities, this compound’s glycosylation enhances its water solubility and bioavailability.

Quercetin: Quercetin is another flavonoid with well-documented health benefits. Compared to quercetin, this compound has shown superior anti-inflammatory and anticancer activities in certain studies. This difference is attributed to the presence of additional hydroxyl groups and the glucose moiety in this compound’s structure.

Other Similar Compounds: Other flavonoids, such as kaempferol and myricetin, share structural similarities with this compound. this compound’s unique combination of hydroxylation and glycosylation patterns contributes to its distinct pharmacological profile.

生物活性

Gossypin, a flavonoid derived from the plant Hibiscus vitifolius, has garnered significant attention in recent years due to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects, supported by various studies and case reports.

This compound is characterized as a flavonoid glycoside, primarily found in the Malvaceae family. Its structure allows it to exhibit a range of biological activities, making it a subject of interest in pharmacological research.

Antioxidant Activity

This compound demonstrates potent antioxidant properties. A study conducted on rats subjected to global cerebral ischemia revealed that this compound treatment significantly reduced lipid peroxidation and increased levels of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in a dose-dependent manner. The results are summarized in Table 1 below:

| Parameter | Control Group | This compound Treated Group | Significance (p-value) |

|---|---|---|---|

| SOD Levels | Decreased | Increased | < 0.001 |

| CAT Levels | Decreased | Increased | < 0.001 |

| Lipid Peroxidation (TBARS) | Increased | Decreased | < 0.001 |

This study concluded that this compound's ability to scavenge free radicals contributes significantly to its neuroprotective effects against ischemic injury .

Neuroprotective Effects

This compound has been shown to protect neuronal cells from oxidative stress induced by ischemia/reperfusion (I/R) injury. In the aforementioned study, this compound treatment resulted in a marked reduction of cerebral infarction area compared to control groups, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. It has been observed to inhibit the release of inflammatory mediators, which may further contribute to its neuroprotective effects. The modulation of inflammatory pathways by this compound suggests its potential utility in treating conditions characterized by chronic inflammation .

Anti-Cancer Properties

Research indicates that this compound possesses anti-cancer activities. A study highlighted its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including HeLa cells. This effect is attributed to this compound's role in modulating signaling pathways associated with cell survival and death .

Table 2: Summary of Anti-Cancer Effects of this compound

| Cancer Type | Effect | Mechanism |

|---|---|---|

| HeLa Cells | Induced apoptosis | Modulation of apoptotic pathways |

| Breast Cancer Cells | Inhibited proliferation | Inhibition of cell cycle progression |

| Colon Cancer Cells | Reduced tumor growth | Induction of oxidative stress |

Case Studies

- Neuroprotection in Ischemic Rats : In a controlled experiment, rats treated with this compound showed significant improvements in cognitive functions post-ischemia compared to untreated controls, reinforcing its neuroprotective claims .

- Cancer Cell Line Studies : Various studies have demonstrated that this compound can reduce viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, indicating its potential as an anti-cancer agent .

特性

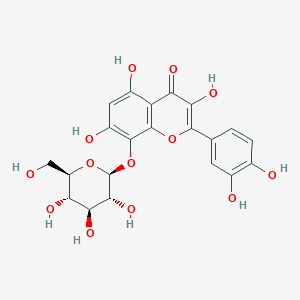

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXVLUZMMDCNG-KKPQBLLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215512 | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-78-8 | |

| Record name | Gossypin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Q367XWX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gossypin exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through various mechanisms: * Inhibition of key signaling pathways: this compound inhibits the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway [], a crucial regulator of cell growth and survival often dysregulated in cancer. * Cell cycle arrest: It induces cell cycle arrest at the G2/M phase by reducing cyclin A2 and B1 expression and interfering with cell cycle checkpoint proteins []. * Induction of apoptosis: this compound triggers intrinsic apoptosis by activating caspases (Caspase-3 and Caspase-9) and poly ADP-ribose polymerase (PARP), ultimately leading to cell death [, , ]. * Suppression of invasion and metastasis: this compound inhibits matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis [].

Q2: How does this compound exhibit anti-inflammatory properties?

A2: this compound's anti-inflammatory action is linked to: * Suppression of NF-κB activation: this compound effectively inhibits the activation of the nuclear factor-kappaB (NF-κB) pathway [], a key regulator of inflammation. This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , ]. * Inhibition of COX-2: this compound demonstrates selective inhibition of cyclooxygenase-2 (COX-2) [, ], an enzyme involved in the production of pro-inflammatory mediators.

Q3: Does this compound offer protection against oxidative stress?

A3: Yes, this compound exhibits significant antioxidant activity through: * Direct scavenging of free radicals: this compound directly neutralizes reactive oxygen species (ROS) like superoxide anions, hydroxyl radicals, and hydrogen peroxide [, , , , ]. * Boosting antioxidant enzyme activity: It enhances the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. * Increasing glutathione levels: this compound helps maintain cellular glutathione (GSH) levels, a vital antioxidant molecule [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H22O13 and a molecular weight of 482.39 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data like UV-Vis absorption maxima (around 277-279 nm) and fluorescence emission maximum (around 325 nm) are reported for this compound []. Additionally, structural characterization often utilizes techniques like IR, 1H NMR, and mass spectrometry [].

Q6: Are there any formulation strategies to enhance this compound's bioavailability?

A6: Research suggests that encapsulating this compound in delivery systems like liposomes [, ] or proniosomal gels [] can potentially improve its stability, solubility, and bioavailability.

Q7: Does this compound interact with drug transporters?

A7: this compound has been shown to interact with P-glycoprotein (P-gp), a transporter protein responsible for effluxing drugs from cells []. This interaction could potentially impact this compound's absorption and distribution in the body.

Q8: What in vitro models have been used to study this compound's activity?

A8: Various in vitro models, including cell lines like A549 (lung cancer) [, ], MCF-7 (breast cancer) [], PC-3 (prostate cancer) [], and HepG2 (liver cancer) [], have been used to investigate this compound's anticancer, anti-inflammatory, and antioxidant properties.

Q9: What animal models have been employed to study this compound's efficacy?

A9: this compound's therapeutic potential has been explored in various animal models, including:* Rodent models of epilepsy: These models assess this compound's anticonvulsant activity, employing seizure induction methods like pentylenetetrazole (PTZ) and maximal electroshock [, ].* Murine models of inflammation: These models, such as the carrageenan-induced paw edema and air pouch models, evaluate this compound's anti-inflammatory effects [, ].* Rodent models of oxidative stress: These models, often employing toxicants like lead or sulfur mustard, assess this compound's protective effects against oxidative damage in organs like the liver, kidney, and brain [, , ]. * Rodent models of myocardial ischemia-reperfusion injury: These models evaluate this compound's cardioprotective effects, focusing on its ability to reduce infarct size and improve cardiac function [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。